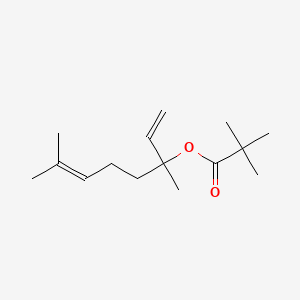

1,5-Dimethyl-1-vinylhex-4-enyl pivalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

83846-55-3 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H26O2/c1-8-15(7,11-9-10-12(2)3)17-13(16)14(4,5)6/h8,10H,1,9,11H2,2-7H3 |

InChI Key |

ZZYCDPNQWULUFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Structural and Stereochemical Aspects of 1,5 Dimethyl 1 Vinylhex 4 Enyl Pivalate

Systematic Nomenclature and Definitive Structural Representation of 1,5-Dimethyl-1-vinylhex-4-enyl Pivalate (B1233124)

1,5-Dimethyl-1-vinylhex-4-enyl pivalate is a depositor-supplied synonym for the compound more systematically named according to IUPAC nomenclature. nih.gov The definitive IUPAC name for this compound is 3,7-dimethylocta-1,6-dien-3-yl 2,2-dimethylpropanoate . nih.gov This name precisely describes the molecular connectivity. The parent alcohol is 3,7-dimethylocta-1,6-dien-3-ol, commonly known as linalool (B1675412), and the acyl group is derived from 2,2-dimethylpropanoic acid, also known as pivalic acid.

The structure consists of an eight-carbon chain (octa-) with two double bonds, one starting at the first carbon (1,6-dien) and the other at the sixth carbon. nih.gov Methyl groups are attached at the third and seventh carbon atoms. nih.gov The pivalate group (a bulky ester group) is attached to the third carbon atom. nih.gov The common name, this compound, while less systematic, still provides a valid description of the structure, albeit with a different numbering scheme for the carbon chain. This name treats the main chain as a hexenyl group.

The molecular formula of the compound is C15H26O2, and its molecular weight is approximately 238.37 g/mol . nih.gov

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl 2,2-dimethylpropanoate nih.gov |

| Synonym | This compound nih.gov |

| CAS Number | 83846-55-3 nih.gov |

| Molecular Formula | C15H26O2 nih.gov |

| Molecular Weight | 238.37 g/mol nih.gov |

| InChIKey | ZZYCDPNQWULUFL-UHFFFAOYSA-N nih.gov |

Stereoisomerism and Chirality in this compound

The molecular structure of this compound contains a single stereocenter, which gives rise to the possibility of stereoisomerism.

The chiral center is located at the C3 carbon atom of the octadiene chain (or the C1 carbon in the hexenyl naming system). This carbon is bonded to four different groups: a methyl group, a vinyl group (-CH=CH2), the oxygen atom of the pivalate ester, and the rest of the carbon chain (-CH2-CH=C(CH3)2). Due to the presence of this chiral center, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The racemic mixture, containing equal amounts of both enantiomers, is often denoted as (±)-1,5-dimethyl-1-vinylhex-4-enyl pivalate. The specific rotation of plane-polarized light is equal in magnitude but opposite in direction for the two enantiomers. The biological and sensory properties of the (R)- and (S)-enantiomers of related compounds, such as linalool and its acetate (B1210297) ester, are often distinct. For instance, (+)-1,5-dimethyl-1-vinylhex-4-enyl acetate is identified as the (S)-enantiomer of linalyl acetate. chemicalbook.compschemicals.com

Conformation and Geometric Isomerism of the Alkene Moieties in this compound

The first double bond is part of the vinyl group at the C1 and C2 positions of the octadiene chain. Since one of the carbons of this double bond (C1) is attached to two identical hydrogen atoms, no geometric isomerism (E/Z isomerism) is possible around this bond.

The second double bond is located between the C6 and C7 carbons of the octadiene chain. The C6 carbon is attached to a hydrogen atom and the rest of the carbon chain, while the C7 carbon is attached to two methyl groups. Because the C7 carbon has two identical substituents (the methyl groups), geometric isomerism is also not possible around this double bond.

Methodologies for Synthesis and Derivatization of 1,5 Dimethyl 1 Vinylhex 4 Enyl Pivalate

Strategies for the Construction of the 1,5-Dimethyl-1-vinylhex-4-enyl Carbon Skeleton

The carbon skeleton of 1,5-dimethyl-1-vinylhex-4-enyl pivalate (B1233124) is derived from the acyclic monoterpene alcohol, linalool (B1675412). The construction of this C10 framework is a key aspect of its total synthesis. Linalool itself is biosynthesized in plants from geranyl pyrophosphate (GPP) through the action of linalool synthase (LIS). wikipedia.org Industrial synthesis often mimics or intercepts natural pathways, with several established routes to produce linalool and, by extension, its derivatives.

One prominent industrial method for linalool synthesis involves the pyrolysis of pinane, which is derived from α-pinene, a major component of turpentine. core.ac.uk This process operates at high temperatures, typically between 600-650°C, and leads to the isomerization of cis-2-pinanol (B1609434) to linalool. core.ac.uk Another significant synthetic route starts from acetylene (B1199291) and acetone, leading to dehydrolinalool. chemicalbook.com This intermediate is then selectively hydrogenated to yield linalool. chemicalbook.com The choice of catalyst is crucial in this step to ensure high conversion and yield, with palladium, rhodium, platinum, and nickel on carriers like Al2O3 or CaCO3 being commonly employed. chemicalbook.com

The Wittig reaction and its modifications, such as the Wittig-Schlosser reaction, provide a versatile laboratory-scale method for constructing the linalool skeleton. For instance, an acyclic starting material can be synthesized via a reformed Wittig-Schlosser reaction between a triphenylphosphonium bromide derivative and an appropriate aldehyde. nih.gov These methods offer high stereoselectivity in forming the required double bonds. nih.gov

Furthermore, the total synthesis of terpenes, including acyclic ones like linalool, is a subject of extensive research, providing various strategies for constructing the carbon skeleton. nih.gov These often involve the coupling of smaller isoprene (B109036) units or functionalized synthons to build the C10 backbone.

Table 1: Selected Industrial and Laboratory Syntheses of Linalool

| Starting Material(s) | Key Transformation(s) | Scale | Reference(s) |

|---|---|---|---|

| α-Pinene | Pyrolysis of cis-2-pinanol | Industrial | core.ac.uk |

| Acetylene, Acetone | Selective hydrogenation of dehydrolinalool | Industrial | chemicalbook.com |

| Triphenylphosphonium bromide, Aldehyde | Wittig-Schlosser reaction | Laboratory | nih.gov |

Regioselective and Stereoselective Esterification Techniques for Pivalate Moiety Introduction

The introduction of the pivalate moiety onto the linalool skeleton occurs via esterification. Linalool possesses a sterically hindered tertiary allylic alcohol, which presents a challenge for regioselective esterification. Direct esterification with pivalic acid is often slow and requires forcing conditions. A more common approach is the use of a more reactive acylating agent, such as pivaloyl chloride or pivalic anhydride.

Several catalytic systems have been developed to facilitate the pivaloylation of alcohols, including sterically demanding tertiary alcohols. Bismuth triflate (Bi(OTf)3) has been shown to be an effective catalyst for the acylation of alcohols with acid anhydrides, including less reactive ones like pivalic anhydride. organic-chemistry.org This method allows for the smooth acylation of tertiary alcohols. organic-chemistry.org Another approach involves the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable catalyst for the acylation of inert alcohols. organic-chemistry.org

A simple and efficient protocol for the pivaloylation of alcohols has been developed that operates under solvent-free and catalyst-free conditions, offering short reaction times and high yields. nih.gov This method has demonstrated selectivity between primary and secondary alcohols, as well as between aliphatic and aromatic alcohols. nih.gov

For the esterification of tertiary alcohols specifically, solid acid catalysts are also employed. For instance, a process using a reusable solid catalyst comprising one or more halides of indium, gallium, zinc, and iron has been developed for the selective esterification of tertiary alcohols with acid anhydrides, achieving high conversion and selectivity.

Table 2: Catalytic Methods for the Pivaloylation of Alcohols

| Catalyst | Acylating Agent | Key Features | Reference(s) |

|---|---|---|---|

| Bismuth triflate (Bi(OTf)3) | Pivalic anhydride | Mild conditions, effective for tertiary alcohols | organic-chemistry.org |

| 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | Pivaloyl chloride/anhydride | Recyclable catalyst, base-free conditions | organic-chemistry.org |

| None | Pivaloyl chloride/anhydride | Solvent-free, catalyst-free, short reaction time | nih.gov |

| Halides of In, Ga, Zn, Fe | Acid anhydride | Reusable solid catalyst, high conversion |

Enantioselective Synthesis Approaches for 1,5-Dimethyl-1-vinylhex-4-enyl Pivalate

The chirality of this compound is determined by the stereochemistry of the precursor, linalool. Linalool exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which possess distinct fragrances. wikipedia.org Consequently, the enantioselective synthesis of each linalool enantiomer is of significant interest.

One approach to obtaining enantiomerically pure linalool is through the resolution of a racemic mixture. However, total synthesis routes that establish the chiral center in a controlled manner are more efficient. For example, an asymmetric synthesis of (S)-(+)-linalool has been reported. acs.org Similarly, methods for the formal synthesis of (R)-(-)-linalool are also available. acs.org

The Sharpless asymmetric epoxidation is a powerful tool in enantioselective synthesis. While not directly applied to linalool itself, the epoxidation of a related allylic alcohol, geraniol (B1671447), using tert-butyl hydroperoxide in the presence of titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, produces chiral epoxides with high enantiomeric excess. libretexts.org Such strategies can be adapted for the synthesis of chiral terpene alcohols.

Once the chiral linalool is obtained, it is crucial that the esterification process to form the pivalate ester proceeds without racemization of the stereocenter. The Fischer esterification mechanism, which involves the protonation of the carboxylic acid followed by nucleophilic attack by the alcohol, has been shown to proceed with retention of the alcohol's stereochemistry. stackexchange.com This is because the C-O bond of the chiral alcohol is not broken during the reaction. stackexchange.com This principle is widely used in total synthesis to convert chiral alcohols to esters while preserving their stereochemical integrity. stackexchange.com

Table 3: Approaches to Enantiomerically Pure Linalyl Pivalate

| Method | Description | Key Aspect | Reference(s) |

|---|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a single enantiomer of linalool. | Establishes the chiral center in a controlled manner. | acs.org |

| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of a precursor allylic alcohol. | Creates a chiral intermediate with high enantiomeric excess. | libretexts.org |

| Stereoretentive Esterification | Esterification of chiral linalool with pivalic acid or its derivatives. | The stereochemistry of the linalool is retained in the final pivalate ester. | stackexchange.com |

Derivatization Pathways and Functionalization of this compound

The presence of two double bonds and an ester functionality in this compound offers multiple sites for further chemical modification. The derivatization of the parent alcohol, linalool, and its esters has been explored to generate a range of compounds with diverse properties.

One common derivatization is the hydrogenation of the double bonds to produce dihydro- and tetrahydrolinalool (B1194170) and their corresponding esters. wikipedia.org These saturated derivatives are often more stable towards oxidation. wikipedia.org

The double bonds can also be functionalized through epoxidation. The selective epoxidation of linalool at the trisubstituted double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comsemanticscholar.org The resulting epoxide is a versatile intermediate that can undergo intramolecular cyclization to form linalool oxides (both furanoid and pyranoid isomers). mdpi.comsemanticscholar.org A robust cobalt catalyst has also been used for the selective epoxidation of linalool. researchgate.net The subsequent regioselective ring-opening of these epoxides can yield novel ethers. researchgate.net

The ester group itself can be hydrolyzed to regenerate the linalool, which can then be subjected to other transformations. For example, the isomerization of linalool can lead to the formation of other terpene alcohols such as geraniol and nerol. wikipedia.org Furthermore, oxygenated derivatives of linalool and linalyl acetate (B1210297), such as those bearing an aldehyde or carboxylic acid group at the C-8 position, have been synthesized to study structure-odor relationships. frontiersin.org

Table 4: Selected Derivatization Reactions of Linalool and its Esters

| Reaction | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| Hydrogenation | H2, Catalyst | Dihydro- and tetrahydrolinalyl pivalate | wikipedia.org |

| Epoxidation | m-CPBA or Co-catalyst | Linalyl pivalate epoxide | mdpi.comsemanticscholar.orgresearchgate.net |

| Isomerization (of linalool) | Acid/Heat | Geraniol, Nerol | wikipedia.org |

| Oxidation (at C-8) | Oxidizing agents | 8-Oxo- or 8-carboxy-linalyl pivalate | frontiersin.org |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of increasing importance. This includes the use of renewable feedstocks, enzymatic catalysis, and sustainable catalytic systems.

The use of terpenes derived from natural sources, such as α-pinene from turpentine, as starting materials aligns with the principle of using renewable resources. core.ac.ukmdpi.com

Enzymatic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. nih.gov Lipases, such as those from Candida species, have been widely used for the synthesis of esters. nih.gov While the enzymatic esterification of sterically hindered tertiary alcohols can be challenging, research into identifying suitable enzymes and optimizing reaction conditions is ongoing. researchgate.net The use of immobilized enzymes further enhances sustainability by allowing for catalyst reuse. nih.gov

The development of heterogeneous catalysts for esterification and other terpene modifications is another key aspect of green chemistry. mdpi.com These catalysts are often more environmentally friendly and easier to separate from the reaction mixture than their homogeneous counterparts. mdpi.com For instance, solid acid catalysts, such as sulfonated resins and zeolites, have been investigated for esterification reactions. mdpi.com Bismuth triflate, while a Lewis acid, can be used in catalytic amounts and is considered a more environmentally benign alternative to some traditional catalysts. nih.gov

Solvent choice is also a critical factor in green synthesis. The use of supercritical carbon dioxide as a reaction medium for the acetylation of linalool has been explored as a green alternative to traditional organic solvents. researchgate.net Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. nih.gov

Table 5: Green Chemistry Approaches in Terpene Ester Synthesis

| Green Chemistry Principle | Application | Example | Reference(s) |

|---|---|---|---|

| Use of Renewable Feedstocks | Starting from natural terpenes | Synthesis from α-pinene | core.ac.ukmdpi.com |

| Biocatalysis | Enzymatic esterification | Lipase-catalyzed synthesis of esters | nih.gov |

| Heterogeneous Catalysis | Use of solid acid catalysts | Esterification using sulfonated resins or zeolites | mdpi.com |

| Benign Solvents | Replacement of hazardous organic solvents | Supercritical CO2 as a reaction medium | researchgate.net |

| Atom Economy/Waste Reduction | Solvent-free reactions | Catalyst-free pivaloylation under solvent-free conditions | nih.gov |

Advanced Spectroscopic Characterization of 1,5 Dimethyl 1 Vinylhex 4 Enyl Pivalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,5-Dimethyl-1-vinylhex-4-enyl Pivalate (B1233124)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 1,5-dimethyl-1-vinylhex-4-enyl pivalate can be mapped out.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of similar structures, such as linalyl acetate (B1210297) and other pivalate esters, a hypothetical set of chemical shifts and multiplicities can be proposed. mdpi.comresearchgate.netresearchgate.net

The vinyl group protons are expected to appear in the downfield region, typically between δ 5.0 and 6.0 ppm, as a complex multiplet due to geminal and cis/trans couplings. The proton on the trisubstituted double bond within the hexenyl chain would likely resonate around δ 5.1 ppm. The protons of the methyl groups will appear in the upfield region. The nine equivalent protons of the bulky pivalate group's tert-butyl moiety would produce a sharp singlet around δ 1.2 ppm. mdpi.com The other methyl groups attached to the terpenoid backbone would show distinct singlets or doublets depending on their neighboring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Vinyl CH= | ~5.9 | dd | 1H |

| Vinyl CH₂ (trans) | ~5.2 | d | 1H |

| Vinyl CH₂ (cis) | ~5.0 | d | 1H |

| C4-H | ~5.1 | t | 1H |

| C2-H₂ | ~2.0-2.1 | m | 2H |

| C3-H₂ | ~1.6-1.7 | m | 2H |

| C1-CH₃ | ~1.5 | s | 3H |

| C5-CH₃ | ~1.6 | s | 3H |

| C4-CH₃ | ~1.7 | s | 3H |

| Pivalate t-Butyl | ~1.2 | s | 9H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the pivalate ester is expected to be the most downfield signal, typically appearing around δ 177-178 ppm. The quaternary carbon of the pivalate group would be found around δ 39 ppm. The olefinic carbons of the vinyl group and the internal double bond will resonate in the δ 110-145 ppm range. The various aliphatic and methyl carbons will appear in the upfield region of the spectrum. mdpi.comrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Pivalate) | ~177.5 |

| C1 (quaternary) | ~82.0 |

| C4 | ~131.0 |

| C5 | ~124.0 |

| Vinyl CH= | ~142.0 |

| Vinyl CH₂ | ~112.0 |

| C2 | ~40.0 |

| C3 | ~23.0 |

| C1-CH₃ | ~22.0 |

| C5-CH₃ | ~25.7 |

| C4-CH₃ | ~17.6 |

| Pivalate C (quaternary) | ~39.0 |

| Pivalate CH₃ | ~27.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the vinyl protons and between the protons along the hexenyl chain, helping to trace the carbon skeleton. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. For example, it would show a correlation between the pivalate's tert-butyl protons and the ester carbonyl carbon, as well as with the quaternary carbon (C1) of the terpenoid backbone, thus confirming the position of the ester group. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the pivalate ester, anticipated around 1730-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group would likely appear in the 1250-1150 cm⁻¹ region. The presence of the vinyl group would be indicated by C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the aliphatic and methyl groups would be observed in the 2850-2980 cm⁻¹ range. The characteristic strong absorptions from the tert-butyl group of the pivalate moiety are also expected. mdpi.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1735 | Strong |

| C-H Stretch (Aliphatic) | ~2870-2970 | Strong |

| C=C Stretch (Vinyl & Alkene) | ~1645 | Medium-Weak |

| C-O Stretch (Ester) | ~1240 & 1150 | Strong |

| =C-H Bending (Vinyl) | ~920 & 990 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₅H₂₆O₂), the expected exact mass would be approximately 238.1933 g/mol .

Electron ionization (EI) mass spectrometry would also provide valuable structural information through the analysis of fragmentation patterns. The molecular ion peak [M]⁺ at m/z 238 would likely be observed. A characteristic fragmentation for esters is the loss of the alkoxy group, which in this case would correspond to the loss of the 1,5-dimethyl-1-vinylhex-4-enyloxy radical, leading to a prominent peak for the pivaloyl cation at m/z 85. Another common fragmentation pathway for esters is the McLafferty rearrangement. libretexts.orgyoutube.com The terpenoid portion of the molecule would also undergo characteristic fragmentations, likely involving the loss of the vinyl group or other neutral losses. researchgate.netnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 153 | [M - C₅H₉O]⁺ (Loss of pivaloyl group) |

| 136 | [C₁₀H₁₆]⁺ (Loss of pivalic acid) |

| 85 | [C₅H₉O]⁺ (Pivaloyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center at the C1 carbon. Therefore, it can exist as two enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. acs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of this compound would exhibit a characteristic CD spectrum with positive or negative Cotton effects corresponding to its electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. researchgate.net

While experimental CD data for this specific compound is not available, theoretical calculations using time-dependent density functional theory (TD-DFT) could predict the CD spectrum for each enantiomer. By comparing the experimentally measured CD spectrum with the predicted spectra, the absolute configuration (R or S) of the dominant enantiomer in a sample could be determined. This is a powerful method for the stereochemical characterization of new or isolated chiral natural products. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of 1,5 Dimethyl 1 Vinylhex 4 Enyl Pivalate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 1,5-dimethyl-1-vinylhex-4-enyl pivalate (B1233124). These methods provide insights into the molecule's preferred three-dimensional arrangement (geometry) and the distribution of electrons within its structure, which governs its reactivity and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For 1,5-dimethyl-1-vinylhex-4-enyl pivalate, DFT calculations would typically be employed to optimize the molecular geometry, starting from an initial guess of the atomic coordinates. Functionals such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly used for such tasks. These calculations yield crucial information, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

For instance, a DFT study on the related compound linalool (B1675412) revealed a multitude of low-energy conformers, highlighting the molecule's flexibility. researchgate.net A similar approach for this compound would likely identify numerous stable conformations arising from the rotation around the C-O and C-C single bonds. The bulky pivalate group would significantly influence the conformational preferences compared to the simpler hydroxyl group in linalool.

Furthermore, DFT is instrumental in calculating electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and is essential for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Calculated Geometrical Parameters for a Plausible Conformer of this compound (Illustrative)

| Parameter | Value |

| C=O Bond Length | ~1.20 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-C (alkenyl) Bond Length | ~1.45 Å |

| C=C (vinyl) Bond Length | ~1.34 Å |

| C=C (hexenyl) Bond Length | ~1.33 Å |

| C-O-C Bond Angle | ~115° |

| O=C-O Bond Angle | ~125° |

Note: These values are illustrative and would be precisely determined through DFT calculations.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark data for electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can be used for more accurate predictions of electronic energies and properties.

While computationally more demanding than DFT, ab initio calculations can be crucial for validating DFT results and for studying systems where DFT might be less reliable. For this compound, single-point energy calculations using a high-level ab initio method on DFT-optimized geometries can provide very accurate electronic energies. This approach, often denoted as DFT//ab initio, is a common strategy to balance accuracy and computational feasibility.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the hexenyl chain and the rotatable ester group in this compound means that the molecule can exist in numerous conformations. researchgate.net A thorough conformational analysis is essential to identify the most stable conformers, which are the most likely to be observed experimentally.

This analysis involves systematically rotating the dihedral angles of the key rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.

A conformational analysis of linalool, the parent alcohol, has shown that it can adopt a significant number of conformations with similar energies. researchgate.net For this compound, the bulky tert-butyl group of the pivalate moiety is expected to introduce significant steric hindrance, which would likely lead to more defined and possibly fewer low-energy conformers compared to linalool or linalyl acetate (B1210297).

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which are often used for the experimental characterization of molecules.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| Vinyl Protons | 5.0 - 6.0 |

| C4-H | ~5.1 |

| Methyl Protons (C1) | ~1.5 |

| Methyl Protons (C5) | ~1.6 |

| tert-Butyl Protons | ~1.2 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound

Computational chemistry can be used to model the reaction pathways of chemical transformations involving this compound. This includes studying its synthesis, degradation, or isomerization reactions. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and kinetics of a given reaction.

For example, the hydrolysis of the pivalate ester to form linalool and pivalic acid could be modeled. guidechem.com This would involve calculating the energies of the reactants, the transition state for the hydrolysis reaction, and the products. Such studies can provide valuable insights into the stability of the compound under different conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. mdpi.com In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational space, study the flexibility of the molecule, and investigate its interactions with solvent molecules. mdpi.com By simulating the molecule in a box of solvent (e.g., water or an organic solvent), it is possible to understand how the solvent affects its conformational preferences and dynamic behavior. This is particularly relevant for understanding its properties in solution, such as its solubility and transport properties.

Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethyl 1 Vinylhex 4 Enyl Pivalate

Electrophilic and Nucleophilic Reactions Involving the Vinyl and Alkene Moieties

The two carbon-carbon double bonds in 1,5-dimethyl-1-vinylhex-4-enyl pivalate (B1233124) are susceptible to electrophilic attack. However, their reactivity is not identical. The vinyl group (C1=C2) and the more substituted internal double bond (C4=C5) exhibit different electronic and steric environments.

Electrophilic Addition:

In the presence of electrophiles, such as hydrogen halides (HBr, HCl) or halogens (Br2), addition reactions are expected to occur. pressbooks.pub The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. pressbooks.pubopenochem.org Protonation or attack by an electrophile can, in principle, occur at either double bond.

Attack at the vinyl group would lead to a tertiary carbocation at C1, which is also an allylic carbocation due to the presence of the adjacent double bond. This allylic carbocation is resonance-stabilized, delocalizing the positive charge between C1 and C3. pressbooks.pub Consequently, nucleophilic attack can occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products. pressbooks.pubyoutube.com

The reaction conditions, particularly temperature, can influence the product distribution. At lower temperatures, the kinetically controlled 1,2-addition product is often favored due to the proximity of the nucleophile to the initially formed carbocation. chemistrysteps.com At higher temperatures, the more stable, thermodynamically controlled 1,4-addition product may predominate. openochem.orgchemistrysteps.com

Attack at the internal C4=C5 double bond would also proceed via the more stable carbocation intermediate.

Nucleophilic Reactions:

The carbon-carbon double bonds of 1,5-dimethyl-1-vinylhex-4-enyl pivalate are electron-rich and thus are not susceptible to direct nucleophilic attack. However, in the presence of strong nucleophiles, reactions can be induced under specific conditions, often involving a metal catalyst. For example, palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, could potentially be applied to the allylic system formed after derivatization.

Kinetics and Mechanism of Ester Hydrolysis and Transesterification of this compound

The pivalate ester group in this compound is subject to hydrolysis and transesterification reactions, characteristic of carboxylic acid esters.

Ester Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This is followed by proton transfer and elimination of the alcohol (1,5-dimethyl-1-vinylhex-4-en-1-ol, or linalool) to yield pivalic acid. The bulky tert-butyl group of the pivalate ester sterically hinders the approach of the nucleophile, generally resulting in slower hydrolysis rates compared to less hindered esters.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon. This is typically a non-reversible process as the final carboxylate salt is resonance-stabilized. The steric hindrance of the pivalate group also plays a significant role in slowing down the reaction rate.

Transesterification:

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For this compound, this would result in the formation of a new ester and linalool (B1675412). The kinetics and mechanism are similar to hydrolysis, with the alcohol acting as the nucleophile instead of water. The bulky nature of both the pivalate group and the tertiary linalyl group would be expected to influence the equilibrium and rate of this reaction.

Pericyclic and Rearrangement Reactions of the 1,5-Dimethyl-1-vinylhex-4-enyl Skeleton

The 1,5-diene system within the carbon skeleton of this compound makes it a candidate for pericyclic reactions, most notably the Cope rearrangement.

Cope Rearrangement:

The Cope rearrangement is a pressbooks.pubpressbooks.pub-sigmatropic rearrangement of a 1,5-diene. Heating this compound could potentially lead to a Cope rearrangement. However, the specific substitution pattern of this molecule, which is a derivative of linalool, suggests that it might be more prone to other thermal rearrangements. Linalool itself is known to undergo thermal cyclization reactions.

Oxy-Cope Rearrangement:

A related reaction is the oxy-Cope rearrangement, where a 1,5-diene alcohol undergoes rearrangement upon heating. While this compound is an ester, under certain conditions that might lead to the formation of the corresponding enolate, an anionic oxy-Cope rearrangement could be envisioned. This would involve deprotonation at a carbon alpha to one of the double bonds, followed by the pressbooks.pubpressbooks.pub-sigmatropic shift.

Catalytic Transformations and Reaction Optimization of this compound

The double bonds in this compound are amenable to various catalytic transformations.

Catalytic Hydrogenation:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Wilkinson's catalyst ((PPh3)3RhCl) would lead to the saturation of one or both double bonds. Selective hydrogenation of the less hindered vinyl group over the more substituted internal double bond, or vice versa, could potentially be achieved by careful selection of the catalyst and reaction conditions (temperature, pressure, and solvent).

Reaction Optimization:

Optimizing any catalytic transformation of this compound would involve a systematic study of various parameters to maximize the yield of the desired product and minimize side reactions. This would include screening different catalysts, varying the catalyst loading, adjusting the temperature and pressure, and selecting an appropriate solvent.

A hypothetical reaction optimization table for the selective hydrogenation of the vinyl group is presented below:

Table 1: Hypothetical Data for Optimization of Selective Hydrogenation of the Vinyl Group

| Entry | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Solvent | Conversion (%) | Selectivity for Vinyl Group Hydrogenation (%) |

| 1 | 10% Pd/C | 1 | 25 | Ethanol | 95 | 60 |

| 2 | 10% Pd/C | 5 | 25 | Ethanol | 100 | 55 |

| 3 | PtO₂ | 1 | 25 | Acetic Acid | 100 | 40 |

| 4 | Wilkinson's Catalyst | 1 | 25 | Toluene | 80 | 90 |

| 5 | Wilkinson's Catalyst | 1 | 50 | Toluene | 98 | 85 |

Other Catalytic Reactions:

Other potential catalytic reactions include:

Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond, typically using a rhodium or cobalt catalyst. This would introduce an aldehyde functionality.

Metathesis: Alkene metathesis, using catalysts like Grubbs' or Schrock's catalyst, could lead to various products depending on the reaction type (e.g., ring-closing metathesis if another double bond is introduced into the molecule).

Mechanistic Studies of Thermal and Photochemical Reactions

Thermal Reactions:

As mentioned in section 5.3, thermal treatment of this compound can induce rearrangements. In addition to the Cope rearrangement, other thermal processes could include:

Ene Reaction: An intramolecular ene reaction is a possibility, where a hydrogen atom from an allylic position is transferred to the other double bond with a concomitant shift of the double bonds.

Pyrolysis: At higher temperatures, pyrolysis could lead to the elimination of pivalic acid, resulting in the formation of various dienes and trienes through different elimination pathways.

Photochemical Reactions:

The isolated double bonds in this compound can undergo photochemical reactions upon irradiation with UV light. These reactions often proceed through excited states and can lead to products not accessible through thermal means.

[2+2] Cycloadditions: Intramolecular [2+2] cycloaddition between the two double bonds could potentially form a bicyclic compound. The feasibility of this would depend on the flexibility of the carbon chain allowing the two double bonds to come into close proximity.

Geometric Isomerization: Photochemical irradiation can cause cis-trans isomerization of the internal double bond if it were not in its most stable configuration.

Photosensitized Reactions: In the presence of a photosensitizer, other reactions such as the formation of singlet oxygen and subsequent ene reactions or [4+2] cycloadditions could occur. Studies on the structurally similar linalyl acetate (B1210297) have shown that it can undergo autoxidation in the presence of air, forming allergenic hydroperoxides. researchgate.netsciencedaily.com This suggests that this compound could also be susceptible to similar oxidation processes, which can be initiated by light.

Table 2: Summary of Potential Reaction Products

| Reactant | Reaction Type | Potential Product(s) |

| This compound | Electrophilic Addition (HBr) | 3-Bromo-3,7-dimethyloct-6-en-1-yl pivalate (1,2-adduct), 1-Bromo-3,7-dimethyloct-6-en-3-yl pivalate (rearranged) |

| This compound | Base-Catalyzed Hydrolysis | 1,5-Dimethyl-1-vinylhex-4-en-1-ol (Linalool) and Pivalate salt |

| This compound | Catalytic Hydrogenation (selective) | 1-Ethyl-1,5-dimethylhex-4-enyl pivalate |

| This compound | Thermal Rearrangement | Isomeric diene pivalates |

Exploration of 1,5 Dimethyl 1 Vinylhex 4 Enyl Pivalate As a Synthetic Intermediate or Building Block

Applications in the Total Synthesis of Complex Natural Products

A comprehensive review of scientific literature reveals a notable absence of studies detailing the specific use of 1,5-dimethyl-1-vinylhex-4-enyl pivalate (B1233124) as a building block in the total synthesis of complex natural products. While its parent molecule, linalool (B1675412), and the corresponding acetate (B1210297) ester, linalyl acetate, are recognized precursors and components in natural product chemistry, the pivalate ester has not been documented in similar roles. mdpi.commdpi.comnih.gov

Theoretically, the structural motifs within 1,5-dimethyl-1-vinylhex-4-enyl pivalate, namely the 1,5-diene system, make it a potential candidate for sigmatropic rearrangements like the Cope rearrangement, a powerful tool for carbon-carbon bond formation in natural product synthesis. youtube.com However, no published research has demonstrated this application for this specific pivalate ester. The bulky pivaloyl group might influence the stereochemical outcome of such reactions, a hypothesis that remains unexplored in the current body of scientific literature.

Utility in Polymer Chemistry and Material Science for Novel Monomer Development

There is currently no available research demonstrating the use of this compound as a monomer in polymer chemistry or material science. The field of terpene-based polymers is an active area of research, with studies exploring the use of various terpenes as renewable feedstocks for sustainable materials. diva-portal.orgmdpi.com For instance, derivatives of linalool have been synthesized and photopolymerized to create 4D printing resins with shape memory behaviors. acs.org

These studies, however, have focused on other derivatives of linalool, and the specific incorporation of the pivalate ester into a polymer backbone has not been reported. The vinyl group in this compound could potentially participate in polymerization reactions, but its reactivity and the properties of the resulting polymer have not been investigated.

Role in Multi-Component Reactions and Cascade Processes

An extensive search of chemical databases and scientific journals yields no information on the application of this compound in multi-component reactions or cascade processes. Cascade reactions, which involve a series of intramolecular transformations, are often initiated from substrates with multiple reactive sites. While the diene and ester functionalities of this compound could theoretically serve as handles for such processes, no research has been published to support this.

Molecular Level Biological Interactions of 1,5 Dimethyl 1 Vinylhex 4 Enyl Pivalate

In Silico Ligand-Receptor Binding Studies with Biomolecular Targets

In the absence of direct in silico studies on 1,5-dimethyl-1-vinylhex-4-enyl pivalate (B1233124), we can infer its potential binding behavior from computational analyses of its structural analogs, linalool (B1675412) and linalyl acetate (B1210297). Molecular docking simulations are powerful tools to predict the interaction between a small molecule (ligand) and a protein (receptor), providing insights into binding affinity and mode of interaction.

Studies on linalool have demonstrated its potential to interact with various biological targets. For instance, molecular docking analysis of linalool with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, has been performed. unair.ac.idunair.ac.id These studies indicate that while linalool can form hydrogen bonds with the receptor, its esterified form, linalyl acetate, exhibits a slightly higher binding affinity. unair.ac.id This suggests that the pivalate ester of linalool may also effectively bind to such receptors, potentially with a modified affinity due to the bulkier pivalate group.

Another study focused on the interaction of linalool enantiomers with Mitogen-Activated Protein Kinase 1 (MAPK1), a crucial enzyme in cell signaling pathways. nih.gov The results highlighted that the (S)-linalool isomer showed a more favorable binding energy compared to the (R)-linalool isomer, suggesting stereospecific interactions. nih.gov This implies that the chirality of the 1,5-dimethyl-1-vinylhex-4-enyl pivalate would also be a critical factor in its interaction with biomolecular targets.

The table below summarizes findings from in silico studies on related compounds, which can serve as a predictive framework for this compound.

Table 1: In Silico Binding Affinities of Related Compounds to Biomolecular Targets

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Key Interactions Noted |

| Linalool | NMDA Receptor | -5.91 | Hydrogen bond formation |

| Linalyl Acetate | NMDA Receptor | -6.37 | Higher affinity than linalool |

| (S)-Linalool | MAPK1 | Superior to (R)-linalool | Stereospecific binding |

| (R)-Linalool | MAPK1 | Less active than (S)-linalool | Stereospecific binding |

Data extrapolated from studies on linalool and linalyl acetate. unair.ac.idnih.gov

Enzymatic Biotransformation Pathways and Metabolite Identification

The metabolic fate of this compound in a biological system is expected to proceed through two primary pathways: hydrolysis of the ester bond and subsequent metabolism of the resulting alcohol (linalool) and carboxylic acid (pivalic acid).

Ester Hydrolysis:

The pivalate ester bond is susceptible to hydrolysis by various esterases present in the body, such as carboxylesterases, which are abundant in the liver. nih.gov The steric hindrance of the bulky tert-butyl group in the pivalate moiety might influence the rate of hydrolysis compared to a less hindered ester like an acetate. organic-chemistry.org The hydrolysis would yield linalool and pivalic acid. Pivalic acid is known to be relatively stable and is primarily excreted unchanged or as its glucuronide conjugate.

Metabolism of Linalool:

Once liberated, linalool undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. frontiersin.orgfrontiersin.org The major metabolic pathways for linalool involve oxidation. Allylic oxidation is a significant route, leading to the formation of 8-hydroxylinalool and its subsequent oxidation to 8-carboxylinalool. frontiersin.org These polar metabolites are more water-soluble and can be readily excreted in the urine, either in their free form or as glucuronide or sulfate (B86663) conjugates. frontiersin.org Minor metabolic pathways may include the cyclization of linalool to α-terpineol. frontiersin.org

Table 2: Potential Metabolites of this compound

| Parent Compound | Primary Biotransformation | Resulting Molecules | Subsequent Metabolism of Linalool | Major Metabolites |

| This compound | Ester Hydrolysis | Linalool and Pivalic Acid | CYP450 Oxidation | 8-hydroxylinalool, 8-carboxylinalool, α-terpineol |

Metabolites identified from studies on linalool. frontiersin.org

Structure-Activity Relationship (SAR) Analysis for Molecular Recognition Mechanisms

The structure-activity relationship (SAR) for this compound can be inferred by comparing the known activities of linalool and its acetate ester. The structural features of these molecules, particularly the nature of the substituent at the C3 position, significantly influence their biological and sensory properties.

Studies on the odor thresholds of linalool and its derivatives have shown that the free hydroxyl group at C3 in linalool is a major contributor to its potent odor. frontiersin.org In contrast, linalyl acetate, where this hydroxyl group is esterified, has a much higher odor threshold. frontiersin.org This indicates that the nature of the group at C3 is critical for its interaction with olfactory receptors.

Furthermore, research on the modulation of GABAA receptors has revealed that linalool can enhance GABAergic currents, while its acetylated derivatives show non-significant effects. frontiersin.orgnih.gov This suggests that the esterification of the hydroxyl group can attenuate or abolish certain biological activities. The bulky pivalate group in this compound would likely have a more pronounced effect on molecular recognition compared to the smaller acetate group, potentially altering its binding profile to various receptors.

Oxidation at the C8 position of linalool and its esters also significantly impacts their activity. For instance, 8-oxolinalyl acetate was found to be a potent odorant, similar to linalool itself, whereas 8-hydroxylinalool was much less odorous. frontiersin.org This highlights that modifications at different positions of the molecule can fine-tune its interaction with biological targets.

Biophysical Characterization of Interactions with Model Membrane Systems

Terpenoids, due to their lipophilic nature, are known to interact with biological membranes, which can be a fundamental aspect of their mechanism of action. mdpi.com While specific biophysical studies on this compound are not available, research on other terpenoids provides a solid foundation for understanding its potential membrane interactions.

Terpenoids can partition into the lipid bilayers of cell membranes, thereby altering the membrane's physical properties such as fluidity, permeability, and thickness. mdpi.comnih.gov The insertion of these molecules between the phospholipid acyl chains can disrupt the ordered packing of the membrane, leading to an increase in membrane fluidity. This fluidizing effect can, in turn, influence the function of membrane-embedded proteins like receptors and ion channels.

The structure of the terpenoid plays a crucial role in its membrane interaction. The presence of the bulky, hydrophobic pivalate group in this compound would likely enhance its partitioning into the non-polar core of the lipid bilayer. This interaction could lead to a significant alteration of the membrane's biophysical properties. Studies on related compounds like linalool have shown that they can increase the permeability of bacterial cell membranes. nih.gov It is plausible that this compound would exhibit similar or even enhanced effects due to its increased lipophilicity.

Q & A

Q. Tables for Reference

| Parameter | Optimal Condition | Theoretical Basis |

|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes side reactions (Arrhenius) |

| Purification Solvent | Hexane:Ethyl Acetate (8:2) | Polarity-matched eluent (TLC Rf 0.3) |

| Storage Stability | –20°C under N₂ | Prevents hydrolysis/oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.